7-fluoro-1H-indazole-5-carboxylic acid
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Overview
Description
7-fluoro-1H-indazole-5-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2 . It belongs to the class of indazoles, which are heterocyclic compounds containing a pyrazole ring fused to a benzene ring .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring fused to a benzene ring, with a fluorine atom attached to the 7th carbon atom and a carboxylic acid group attached to the 5th carbon atom .Chemical Reactions Analysis
Indazoles, including this compound, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions and reductive cyclization reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 180.14 .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Mode of Action
One of the indazole derivatives, 2-{4-[(azetidine-3-carbonyl)-amino]-3-fluoro-phenyl}-5-fluoro-2h-indazole-7-carboxylic acid amide, has been found to display excellent parp enzyme inhibition . This suggests that 7-fluoro-1H-indazole-5-carboxylic acid might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules play crucial roles in inflammation and other cellular processes.
Pharmacokinetics
It has been noted that this compound has high gastrointestinal absorption . This suggests that the compound may have good bioavailability.
Result of Action
One of the indazole derivatives was found to inhibit cell growth with gi50 values in the 0041–336 μM range . This suggests that this compound might have similar effects.
Properties
IUPAC Name |
7-fluoro-1H-indazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-2-4(8(12)13)1-5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZFFJUZWWIPCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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